molecular formula C5H7BrN4O B1524372 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1228553-15-8

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1524372
CAS No.: 1228553-15-8
M. Wt: 219.04 g/mol
InChI Key: AJWBHDINAPRNPD-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, two methyl groups, and a carboxamide group

Mechanism of Action

are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The mode of action of triazoles generally involves interaction with various biological targets. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of sterols in fungi, making them effective antifungal agents .

The biochemical pathways affected by triazoles can vary widely depending on the specific compound and its targets. For instance, some triazole derivatives have been found to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

The pharmacokinetics of triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Many triazoles are well absorbed orally and are metabolized in the liver .

The result of action of triazoles at the molecular and cellular level can include disruption of cell membrane integrity, inhibition of cell growth and proliferation, and induction of cell death .

The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the stability, solubility, and overall effectiveness of triazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1,2,4-triazole derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The resulting bromo-substituted triazole is then reacted with dimethylamine and a carboxylating agent, such as carbon dioxide or phosgene, to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted triazole, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or infectious diseases.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1,2,4-triazole
  • N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
  • 3-chloro-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Uniqueness

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both the bromine atom and the dimethylcarboxamide group on the triazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions or improved binding affinity in biological assays .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWBHDINAPRNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219596
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228553-15-8
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228553-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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